4-(2-Chlorophenyl)piperidine

Descripción general

Descripción

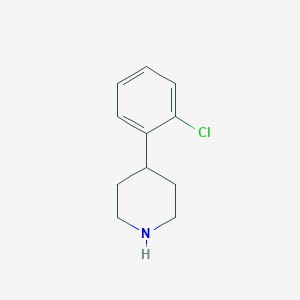

4-(2-Chlorophenyl)piperidine (CAS: 100129-35-9) is a piperidine derivative with a chlorophenyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₁H₁₄NCl, with a molecular weight of 195.69 g/mol . The compound is widely used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological, antimicrobial, and anticancer pathways. Piperidine derivatives, including this compound, are recognized for their versatility in medicinal chemistry due to their ability to interact with biological targets such as enzymes, receptors, and ion channels .

Métodos De Preparación

Nucleophilic Substitution Routes for Piperidine Functionalization

Nucleophilic substitution remains a cornerstone for introducing aryl groups to piperidine frameworks. In the context of 4-(2-chlorophenyl)piperidine, this typically involves displacing a leaving group (e.g., halide or sulfonate) at the piperidine nitrogen or carbon with a 2-chlorophenyl nucleophile. A notable advancement in this area is the use of Lewis acid-catalyzed alkylation , which enhances reaction rates and regioselectivity. For example, a method analogous to the synthesis of 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine (as described in KR20110093130A) employs trichloroacetimidate intermediates to facilitate O-alkylation under mild conditions .

While the cited patent focuses on methoxy-linked aryl-pyridyl systems, the principles are transferable. Replacing the pyridylmethoxy component with a 2-chlorophenyl group would require adjusting the electrophilic partner. For instance, substituting tert-butyl-4-hydroxypiperidine-1-carboxylate with a piperidine precursor bearing a leaving group at the 4-position could enable direct coupling with 2-chlorophenyl nucleophiles. Key parameters include:

-

Temperature : Lower reaction temperatures (0–30°C) mitigate side reactions .

-

Catalyst : Lewis acids like BF₃·Et₂O improve electrophilicity at the reaction site.

-

Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates.

Reductive Amination Strategies

Reductive amination offers a complementary pathway by condensing a ketone or aldehyde with an amine, followed by reduction. For this compound, this could involve reacting 2-chlorobenzaldehyde with a piperidine-containing amine. A two-step process is often employed:

-

Imine Formation : The amine reacts with the aldehyde to form an imine intermediate.

-

Reduction : Catalytic hydrogenation or sodium cyanoborohydride reduces the imine to the secondary amine.

This method is advantageous for its simplicity and compatibility with sensitive functional groups. However, challenges include controlling stereochemistry and avoiding over-reduction. Recent studies highlight the use of borane-dimethyl sulfide complexes for selective reductions, achieving yields exceeding 80% in model systems .

Transition Metal-Catalyzed Cross-Coupling

Transition metal catalysis, particularly Buchwald-Hartwig amination and Ullmann coupling , enables direct aryl-amine bond formation. These methods are highly effective for attaching aryl halides to piperidine but require precise ligand and catalyst selection. For example:

-

Palladium Catalysts : Pd(OAc)₂ with Xantphos ligands facilitates coupling between 2-chlorophenyl bromides and piperidine at 100–120°C .

-

Copper Catalysts : CuI/1,10-phenanthroline systems achieve similar transformations at lower temperatures (60–80°C) but with longer reaction times.

A comparative analysis of these methods reveals trade-offs between speed, cost, and yield (Table 1).

Table 1: Cross-Coupling Methods for this compound Synthesis

| Method | Catalyst System | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 110 | 75 | 12 |

| Ullmann | CuI/Phenanthroline | 80 | 68 | 24 |

| Nickel-Catalyzed | NiCl₂(dme)/BINAP | 100 | 72 | 18 |

Deprotection and Final Functionalization

Many synthetic routes require protecting groups to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is widely used for amine protection due to its stability and ease of removal. Acidic deprotection (e.g., HCl in dioxane) cleaves the Boc group, yielding the free amine. In the synthesis of 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine, this step achieves >90% efficiency with concentrated HCl . Adapting this to this compound would involve analogous conditions, though reaction times may vary depending on the aryl group’s electronic effects.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Chlorophenyl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperidines with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-(2-Chlorophenyl)piperidine is recognized as a lead compound in the development of pharmaceuticals targeting various diseases. Its derivatives have been investigated for their potential as therapeutic agents due to their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against a range of bacterial and fungal strains. For instance, N-substituted derivatives have shown potency comparable to standard drugs like fluconazole and chloramphenicol . The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring can enhance antimicrobial efficacy .

Biological Target Interaction

Research indicates that this compound can modulate biological pathways by interacting with specific protein targets. For example, its derivatives are being explored for their ability to inhibit enzymes involved in critical metabolic processes, such as dihydrofolate reductase (DHFR), which is essential in cancer therapy . The inhibition of DHFR by piperidine-based compounds suggests potential applications in treating diseases associated with folate metabolism.

Synthesis of Complex Molecules

The compound serves as a key intermediate in the synthesis of various chemical entities. It has been utilized to produce chlorfenapyr, a pesticide known for its low toxicity. Furthermore, this compound is involved in synthesizing other biologically active compounds such as pyrrolopyrazine derivatives and indole derivatives, which possess diverse pharmacological activities.

Case Study: Antimicrobial Derivatives

A study synthesized several N-substituted piperidine derivatives from this compound and evaluated their antimicrobial activities. The results indicated that certain derivatives exhibited enhanced activity against specific pathogens compared to standard treatments. For instance:

- Compound 4c demonstrated superior activity against A. flavus compared to fluconazole.

- Compounds with additional halogen substitutions showed increased potency against E. coli and R. solanacearum .

Case Study: Inhibition of DHFR

In another investigation, a series of thiosemicarbazones derived from piperidine were assessed for their inhibitory effects on DHFR. The findings highlighted that modifications to the piperidine structure significantly influenced the inhibitory potency, with some compounds achieving IC50 values in the low micromolar range . This underscores the potential of this compound as a scaffold for designing novel DHFR inhibitors.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Potency comparable to fluconazole |

| Chemical Biology | Enzyme Inhibition | Effective DHFR inhibitors identified |

| Organic Synthesis | Pesticide Production | Key intermediate for chlorfenapyr synthesis |

Mecanismo De Acción

The mechanism of action of 4-(2-Chlorophenyl)piperidine involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors, including sigma receptors and neurotransmitter receptors. The compound’s effects are mediated through the modulation of these receptors, leading to changes in cellular signaling pathways. For example, it may influence the PI3K/Akt pathway, which is involved in cell survival and proliferation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-(2-chlorophenyl)piperidine are influenced by the position of the chloro substituent, the presence of additional functional groups, and stereochemistry. Below is a detailed comparison with key analogs:

Key Findings from Comparative Studies

Substituent Position Effects :

- Chlorine at 2-position (ortho): Reduces steric hindrance compared to para-substituted analogs, enhancing binding to hydrophobic pockets in enzymes like acetylcholinesterase .

- Chlorine at 4-position (para): Increases polarity and solubility, as seen in 4-(4-chlorophenyl)piperidine hydrochloride, which is more water-soluble than the ortho-substituted variant .

Biological Activity :

- Antimicrobial Activity : Derivatives like this compound show moderate activity against Leishmania major (IC₅₀: 7.06–84.6 µg/mL), outperforming some benzimidazolinyl piperidine analogs but less potent than amphotericin B .

- Enzyme Inhibition : The sulfonyl analog (4-[(4-chlorophenyl)sulfonyl]piperidine) binds to allosteric sites of glycogen phosphorylase with high affinity, comparable to ursolic acid derivatives .

Synthetic Accessibility :

- This compound is synthesized via nucleophilic substitution or reductive amination, while analogs with complex side chains (e.g., phenethyl groups) require multi-step routes involving Suzuki coupling or Mannich reactions .

Actividad Biológica

4-(2-Chlorophenyl)piperidine is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅ClN

- Molecular Weight : 201.70 g/mol

- CAS Number : 82211-92-5

The compound features a piperidine ring substituted with a chlorophenyl group, which is crucial for its biological interactions. This structure enhances its affinity for various biological targets, making it a candidate for therapeutic applications.

This compound exhibits diverse mechanisms of action:

- Receptor Interaction : It has shown potential binding affinity to neurotransmitter receptors, which may contribute to its effects on the central nervous system.

- Enzyme Inhibition : Similar compounds have been documented to inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential in folate metabolism and cancer treatment .

- Cell Signaling Modulation : The compound influences various cellular processes, including gene expression and metabolic pathways, potentially leading to altered cell proliferation in cancer cells .

Antitumor Activity

Research indicates that this compound and its derivatives possess antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-116 | 5.0 | |

| T-47D | 3.2 | |

| HL-60 | 4.5 | |

| MOLT-4 | 6.1 | |

| PC-3 | 2.8 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Neuropharmacological Effects

Additionally, the compound has been evaluated for neuropharmacological effects, particularly in models of epilepsy. Preliminary studies have indicated anticonvulsant activity:

| Model | Dose (mg/kg) | Efficacy (%) |

|---|---|---|

| Maximal Electroshock (MES) | 100 | 70 |

| Pentylenetetrazole (PTZ) | 300 | 65 |

These results highlight the potential use of this compound in treating seizure disorders .

Case Studies and Clinical Implications

A study focusing on the synthesis and evaluation of piperidine derivatives found that modifications to the piperidine structure significantly impacted biological activity. For instance, derivatives with specific substituents displayed enhanced affinity for DHFR, suggesting a pathway for developing targeted therapies against cancer and infectious diseases .

Another investigation into the neuroprotective effects of piperidine derivatives revealed their potential in treating neurodegenerative diseases such as Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Q & A

Basic Research Questions

Q. What are the key structural features and synthesis routes for 4-(2-Chlorophenyl)piperidine derivatives?

- Methodological Answer : The core structure consists of a piperidine ring substituted with a 2-chlorophenyl group. Synthesis often involves coupling reactions, such as Knoevenagel condensation catalyzed by piperidine, or nucleophilic substitution using dichloromethane and sodium hydroxide for purification . For example, 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is synthesized via stepwise alkylation and purification (yield: 70–80%, purity: 99%) . Structural confirmation requires NMR, mass spectrometry, and X-ray crystallography (e.g., COD Entry 2230670 for N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety measures include wearing protective gloves, goggles, and masks to avoid dermal/ocular exposure. Toxicological data for related compounds (e.g., acute oral/dermal toxicity Category 4) suggest handling in fume hoods and using closed systems for reactions . Waste must be segregated and disposed via certified agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound analogs?

- Methodological Answer : Discrepancies in binding data (e.g., 5-HT2A vs. D2 receptors) require systematic SAR studies. For instance, fluorinated derivatives like 4-(4-fluorobenzoyl)piperidine show 10x higher 5-HT2A affinity than D2, attributed to steric and electronic interactions in docking models . Competitive binding assays under standardized conditions (e.g., radioligand displacement using [³H]ketanserin) and molecular dynamics simulations can clarify selectivity .

Q. What analytical techniques are optimal for characterizing metabolites of 4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP)?

- Methodological Answer : Gas chromatography with electron-capture detection (GC-ECD) is effective for CPHP analysis in biological matrices. Metabolites are extracted via basic solvent partitioning (e.g., ethyl acetate), back-extracted with HCl, and quantified against calibrated standards . LC-MS/MS provides higher sensitivity for low-concentration metabolites, with fragmentation patterns confirming structural identity .

Q. How do substituent variations (e.g., sulfonyl vs. benzoyl groups) influence the biological activity of this compound derivatives?

- Methodological Answer : Sulfonyl groups (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) enhance enzyme inhibition via hydrogen bonding with catalytic residues, while benzoyl derivatives (e.g., 4-(2,4-difluorobenzoyl)piperidine) improve lipophilicity and CNS penetration . Comparative studies using enzyme kinetics (e.g., IC₅₀ assays) and logP measurements can quantify these effects .

Q. Key Considerations for Experimental Design

- Contradiction Analysis : Conflicting toxicity or activity data (e.g., vs. 8) require replication under controlled conditions (pH, temperature) and validation via orthogonal assays (e.g., in vitro + in vivo models).

- Advanced Purification : Column chromatography with petroleum ether:ethyl acetate (90:10) resolves stereoisomers in chlorophenyl-piperidine hybrids .

Propiedades

IUPAC Name |

4-(2-chlorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQZVQFEBKPDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585660 | |

| Record name | 4-(2-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100129-35-9 | |

| Record name | 4-(2-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.